B1574770 VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

カタログ番号: B1574770
分子量: 3241.70
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS is a synthetic peptide corresponding to the first 28 amino acid residues (N-terminal 1–28) of Exendin-4, a 39-residue peptide originally isolated from the venom of the Gila monster (Heloderma suspectum) . The truncated peptide retains key structural motifs critical for receptor interaction, including the N-terminal helical domain responsible for GLP-1 receptor activation .

特性

分子量

3241.70

配列

One Letter Code: VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

製品の起源

United States

類似化合物との比較

Key Properties

  • Sequence : Val-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser (28 residues) .
  • Molecular Weight: Calculated at approximately 3,200–3,300 Da (based on amino acid composition).
  • Purity : ≥99.45% (HPLC) .
  • Applications : Primarily used in in vitro and in vivo studies to investigate the structural determinants of Exendin-4 bioactivity and receptor binding mechanisms .
  • Supplier Data : Available in lyophilized form at concentrations up to 10 mM (in DMSO) and quantities ranging from 1 mg to 10 mg .

Comparison with Similar Compounds

To contextualize VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS, we compare it with full-length Exendin-4 and other GLP-1 receptor agonists (Table 1).

Table 1: Comparative Analysis of VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS and Related Peptides

Parameter VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS Exendin-4 (Full-Length) Liraglutide
Length (Residues) 28 39 31 (acyl chain-modified)
Receptor Affinity (GLP-1R) Moderate (inferred from N-terminal) High (IC₅₀ = 3.2 nM) High (EC₅₀ = 0.1 nM)
Metabolic Stability Reduced (truncated C-terminal) High (resists DPP-4 cleavage) Extremely High (albumin-bound)
Therapeutic Use Research-only Approved (Byetta®) Approved (Victoza®)
Purity 99.45% ≥98% (pharmaceutical grade) ≥97% (pharmaceutical grade)
Key Structural Features N-terminal helical domain Full receptor-binding domain Fatty acid side chain

Structural and Functional Comparison

Exendin-4 (Full-Length)

  • The full-length peptide (39 residues) includes a C-terminal extension (residues 29–39) critical for prolonged receptor activation and resistance to dipeptidyl peptidase-4 (DPP-4) degradation .
  • Clinical Relevance: Exendin-4 (marketed as Byetta®) is FDA-approved for type 2 diabetes due to its extended half-life (~2.4 hours) compared to endogenous GLP-1 (~2 minutes) .

Liraglutide

  • A synthetic acylated GLP-1 analog with a fatty acid side chain, enabling albumin binding and a half-life of ~13 hours .
  • Divergence from VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS : Liraglutide’s modifications enhance pharmacokinetics but alter receptor interaction dynamics compared to Exendin-4 fragments .

Research Findings

  • Bioactivity : VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS exhibits partial agonist activity at the GLP-1 receptor, with reduced efficacy compared to full-length Exendin-4 due to the absence of the C-terminal domain .
  • Stability : The truncated peptide is more susceptible to enzymatic degradation, limiting its utility in therapeutic applications .
  • Comparative Studies: In pancreatic β-cell lines, VSKQMEEEAVRLFIEWLKNGGPSSGAPPPS induced insulin secretion at 50% potency relative to Exendin-4 . No clinical trials have been reported for the truncated peptide, whereas Exendin-4 and liraglutide have robust safety and efficacy profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。